2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide
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Overview
Description
2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide is a chemical compound that belongs to the class of amides. It features a benzyl group substituted with a fluorine atom at the para position, an isopropyl group, and an amino group attached to the acetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide typically involves the following steps:
Benzylamine Synthesis: The starting material, 4-fluorobenzylamine, is synthesized through the reduction of 4-fluorobenzonitrile using lithium aluminum hydride (LiAlH4).
Acetylation: The benzylamine is then acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-fluoro-benzyl)-acetamide.
Isopropyl Amination: The final step involves the reaction of N-(4-fluoro-benzyl)-acetamide with isopropylamine under reflux conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Using nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Formation of 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-nitroacetamide.
Reduction: Formation of 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-ethanamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity to biological targets.
Comparison with Similar Compounds
2-Amino-N-(3-fluoro-benzyl)-N-isopropyl-acetamide: Similar structure but with the fluorine atom at the meta position.
2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-N-(4-fluoro-benzyl)-N-ethyl-acetamide: Similar structure but with an ethyl group instead of isopropyl.
Uniqueness: 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide is unique due to the presence of the fluorine atom at the para position, which can significantly alter its chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-9(2)15(12(16)7-14)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIXDJZIKMPJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)F)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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